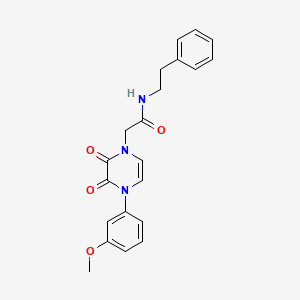
N-(3-formylphenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-formylphenyl)-4-methoxybenzamide, also known as FMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMBA is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C15H13NO3.
Aplicaciones Científicas De Investigación
1. Molecular Structure Analysis
- Title Compound Analysis: The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, was analyzed to understand the influence of intermolecular interactions on molecular geometry. This study utilized single crystal X-ray diffraction and DFT calculations, highlighting the impact of crystal packing and dimerization on bond lengths, angles, and dihedral angles of aromatic rings (Karabulut et al., 2014).
2. Biosensor Development
- Novel Modified Electrode: A study described the development of a high sensitive biosensor using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrode. This biosensor showed potential for the electrocatalytic determination of glutathione and piroxicam, demonstrating the applicability of related benzamide compounds in biosensor technology (Karimi-Maleh et al., 2014).
3. Structural Chemistry and Polymorphism
- Crystal Structure Analysis: Research on N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, a structurally similar compound, was conducted to examine its crystal structure. The study revealed two crystalline polymorphs, providing insights into the molecular structure and polymorphism of benzamide derivatives (Yasuoka et al., 1969).
4. Chemical Synthesis and Catalysis
- Rh(III)-Catalyzed Oxidative Olefination: A study reported on the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides. This research highlights the potential of benzamide derivatives in the field of chemical synthesis and catalysis, particularly in selective and high-yielding processes (Rakshit et al., 2011).
5. Corrosion Inhibition Studies
- Anticorrosion Properties: The anticorrosion properties of N-phenyl-benzamides, including N-(4-methoxyphenyl)benzamide, were studied, demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research underscores the practical applications of benzamide derivatives in industrial settings (Mishra et al., 2018).
6. Antioxidant Potential
- Antioxidative Properties: A comprehensive study on N-arylbenzamides, including amino-substituted derivatives, was conducted to evaluate their antioxidant capacity. This research emphasizes the potential of benzamide compounds as powerful antioxidants, which could have implications in various health-related fields (Perin et al., 2018).
Propiedades
IUPAC Name |
N-(3-formylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-19-14-7-5-12(6-8-14)15(18)16-13-4-2-3-11(9-13)10-17/h2-10H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAQJTRPLDSZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-1-[3-(prop-2-enoylamino)propyl]pyrrolidine-2-carboxamide](/img/structure/B2674678.png)

![N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B2674684.png)
![6-Ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2674685.png)

![tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate](/img/structure/B2674690.png)

![1-(4-Methoxyphenyl)-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2674693.png)
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2674694.png)


![N-(2-ethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2674698.png)